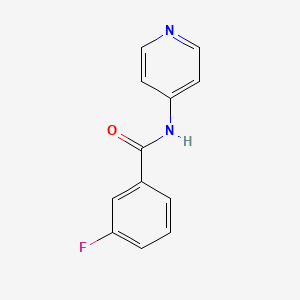

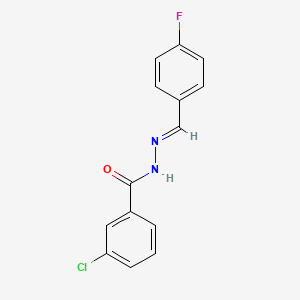

![molecular formula C17H19N3O2 B5567444 2-{3-[(4-甲基-1-哌啶基)羰基]苯氧基}嘧啶](/img/structure/B5567444.png)

2-{3-[(4-甲基-1-哌啶基)羰基]苯氧基}嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 2-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine, often involves the strategic functionalization of the pyrimidine ring and the incorporation of various substituents to achieve desired properties. A noteworthy approach includes the one-pot oxidative decarboxylation-beta-iodination of amino acids, offering a pathway to introduce different substituents at specific positions on the pyrimidine ring, thereby tailoring the molecule's reactivity and interaction capabilities (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 2-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine, is crucial for understanding their reactivity and potential applications. X-ray diffraction analysis has been a valuable tool in elucidating the crystal structure of similar compounds, revealing the planarity of the pyrimidine ring and its conformational relationship with substituent groups. Such studies have shown that the structural arrangement significantly influences the compound's physical properties and interaction mechanisms (Sharma et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine derivatives is influenced by the nature of the substituents and the molecular structure. These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are pivotal for synthesizing novel derivatives with potential biological and industrial applications. The introduction of specific functional groups can significantly alter the chemical properties, such as reactivity towards electrophiles and nucleophiles, enhancing the compound's utility in synthetic chemistry (Zhou et al., 2019).

Physical Properties Analysis

The physical properties of 2-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine and related derivatives are of significant interest, particularly in the context of material science and pharmaceutical applications. These properties include solubility, melting points, and crystallinity, which are essential for the formulation and development of new materials and drugs. The incorporation of pyrimidine and piperidine units often leads to compounds with desirable physical properties, such as enhanced solubility in organic solvents, which is crucial for various applications in organic synthesis and drug formulation (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including acidity, basicity, and photostability, play a crucial role in their reactivity and potential applications. Understanding these properties is essential for the design and synthesis of compounds with targeted functionality. For instance, the electron-donating or withdrawing nature of substituents attached to the pyrimidine ring can significantly influence the compound's acidity or basicity, thereby affecting its reactivity in chemical transformations (Urleb et al., 1990).

科学研究应用

化学结构和性质

与 2-{3-[(4-甲基-1-哌啶基)羰基]苯氧基}嘧啶结构相关的化合物研究突出了它们引人入胜的化学性质。例如,对嘧啶和哌啶衍生物的研究展示了它们在自然界中的重要存在及其在生物系统中的作用。由于在医学和非线性光学 (NLO) 等领域中的应用,这些化合物通常作为关键药效团。通过密度泛函理论 (DFT) 和时变 DFT 分析的硫代嘧啶衍生物的结构参数、电子、线性和非线性光学性质表明,这些分子可能具有大量的 NLO 特性,暗示它们在光电应用中的潜力 (Hussain 等人,2020)。

合成和自组装

已经开发出一种通过三组分反应合成 2-氨基嘧啶酮的新方法,展示了嘧啶衍生物在化学合成中的多功能性。这种方法不仅突出了这些化合物的有效一步合成,还突出了它们的自组装和氢键合能力,表明在材料科学和纳米技术中的潜在应用 (Bararjanian 等人,2010)。

抗菌和抗癌活性

吡啶并[2,3-d]嘧啶衍生物的抗菌和抗癌活性已被广泛探索。这些化合物对各种细菌和真菌菌株表现出广泛的抗菌活性,并且对几种癌细胞系具有有效的抗癌特性。这表明它们作为开发新治疗剂的模板的潜力 (El-Sattar 等人,2021)。此外,某些 α, β-不饱和酮及其相应的稠合吡啶作为抗病毒和细胞毒剂的合成和生物学评价突出了这些化合物的化学多功能性和潜在的药物应用 (El-Subbagh 等人,2000)。

光致发光和光学性质

席夫碱配体及其 Zn(II) 配合物的合成和表征揭示了源自配体内转移的有趣的光致发光性质。金属络合增强荧光提供了对设计用于光学和电子应用的新材料的见解,展示了结构修饰在定制这些化合物的物理光学性质中的重要性 (Chattopadhyay 等人,2009)。

缓蚀

席夫碱作为酸性环境中碳钢的缓蚀剂的评估说明了嘧啶衍生物的另一种应用。这项研究强调了这些化合物在工业应用中的潜力,特别是在保护金属免受腐蚀方面,这对于金属结构的寿命和耐用性至关重要 (Hegazy 等人,2012)。

属性

IUPAC Name |

(4-methylpiperidin-1-yl)-(3-pyrimidin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-6-10-20(11-7-13)16(21)14-4-2-5-15(12-14)22-17-18-8-3-9-19-17/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLRZYIUFRVOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)

![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)

![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)

![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)